molecular formula C14H18N6O2 B2940962 3-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile CAS No. 96902-22-6

3-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile

Cat. No. B2940962
CAS RN: 96902-22-6
M. Wt: 302.338
InChI Key: DQZJPINBEVMQRA-UHFFFAOYSA-N
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Description

3-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.338. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds, including those derived from 3-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile, play a crucial role in the development of new materials and pharmaceuticals. Studies have demonstrated the versatility of such compounds in forming derivatives with potential biological activities. For instance, the transformation of acylthiosemicarbazides into derivatives of oxoindeno-pyrrolylidenehydrazide and related compounds showcases the chemical diversity achievable through reactions involving dicyanomethylene compounds (Hassan, Mourad, & Abou-Zeid, 2008).

Biological Activity and Synthesis of Nucleosides

Modifications of the 6-piperidinylpurine structure have yielded compounds with notable biological activities, including the inhibition of lipid peroxidation. This is achieved through the synthesis of isoxazoline or isoxazole derivatives from nitrile oxides, highlighting the potential therapeutic applications of these compounds (Balalas et al., 2015).

Molecular Structure Analysis

The structural analysis of compounds related to 3-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile, such as the study of 3-oxo-3-(piperidin-1-yl)propanenitrile, provides insights into their molecular conformations and interactions. These studies are essential for understanding the properties and potential applications of these compounds in various fields (Fun et al., 2012).

Radical Cyclization for Heterocyclic Compounds Synthesis

The radical cyclization process is a powerful tool in synthesizing spiro[2H-indol]-3(1H)-ones and related compounds. This methodology provides a route to heterocyclic compounds with potential pharmaceutical applications, demonstrating the chemical versatility of piperidinyl-related structures (Sulsky et al., 1999).

properties

IUPAC Name

3-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-18-11-10(12(21)17-14(18)22)20(9-5-6-15)13(16-11)19-7-3-2-4-8-19/h2-5,7-9H2,1H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZJPINBEVMQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile

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